LSKL, Inhibitor of Thrombospondin TSP-1 acetate is a synthetic peptide derived from the latency-associated peptide of transforming growth factor beta (TGF-β). It functions as a competitive antagonist to TGF-β1, specifically inhibiting its interaction with thrombospondin-1, a protein that activates latent TGF-β. This compound has garnered attention for its potential therapeutic applications in conditions characterized by excessive fibrosis and inflammation, such as chronic hydrocephalus and renal fibrosis .
The compound is classified as a small molecular peptide and is primarily used in research settings. It is commercially available from various suppliers, including MedChem Express and Selleck Chemicals, with a purity of approximately 99.79% . The chemical structure is identified by its CAS number 283609-79-0 and has the molecular formula C21H42N6O5, corresponding to a molecular weight of 458.6 g/mol .
The synthesis of LSKL typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:
This method ensures high fidelity in the synthesis of LSKL, allowing for precise control over the final product's composition.
LSKL consists of four amino acids: leucine, serine, lysine, and leucine. The linear sequence can be represented as:
The molecular structure features a backbone typical of peptides, with specific side chains contributing to its biological activity. The structural integrity is essential for its role as an inhibitor of thrombospondin-1 interactions with TGF-β.
LSKL acts primarily through competitive inhibition of TGF-β1 binding to thrombospondin-1. The key reactions involved include:
The effectiveness of LSKL in these reactions has been demonstrated in various in vitro and in vivo studies.
The mechanism by which LSKL exerts its effects involves several steps:
Research indicates that administration of LSKL can attenuate phosphorylation of Smad2, a key mediator in the TGF-β signaling pathway .
LSKL exhibits several notable physical and chemical properties:
These properties are crucial for ensuring the compound's effectiveness in experimental applications.
LSKL has several significant applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8